

spiromesifen safety assessment and risk evaluation

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Compound Focus: Spiromesifen

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Safety and Risk Assessment of Spiromesifen

The table below summarizes the core findings from safety and risk assessments of **spiromesifen** across different organisms and scenarios.

Assessment Aspect	Key Findings	Experimental Organism/Matrix	Reference
Mammalian Toxicity (Regulatory)	Established tolerances; chronic dietary risk assessments indicate safe consumption.	Human dietary risk model	[1]
Consumer Dietary Risk	Chronic risk quotients significantly below 100%; TMDI* calculations indicate no significant health risk.	Lettuce, perilla leaves, tomato	[2] [3]
Residue Dissipation	Rapid dissipation with short half-lives (e.g., 1.49-2.89 days in tomatoes, lettuce).	Tomato, lettuce, perilla leaves	[2] [3]
Effects on Honeybees	Induces histopathological and cytotoxic changes in the midgut; no direct mortality.	Honeybee (<i>Apis mellifera</i>)	[4]

Assessment Aspect	Key Findings	Experimental Organism/Matrix	Reference
Aquatic Toxicity	Disrupts vascular development, inhibits cell proliferation and migration.	Zebrafish (<i>Danio rerio</i>)	[5]
Effects on Non-Target Insects	Causes larval mortality, reduces body weight/volume, and has sterilizing effects on adult females.	Mosquito (<i>Aedes aegypti</i>)	[6]

*TMDI: Theoretical Maximum Daily Intake

Experimental Protocols for Key Assessments

To ensure reproducibility and provide deeper insight, here are the methodologies for some of the key experiments cited.

Residue Analysis and Risk Assessment in Crops

This protocol is typical of studies that determine residue levels and calculate dietary risk [2] [3].

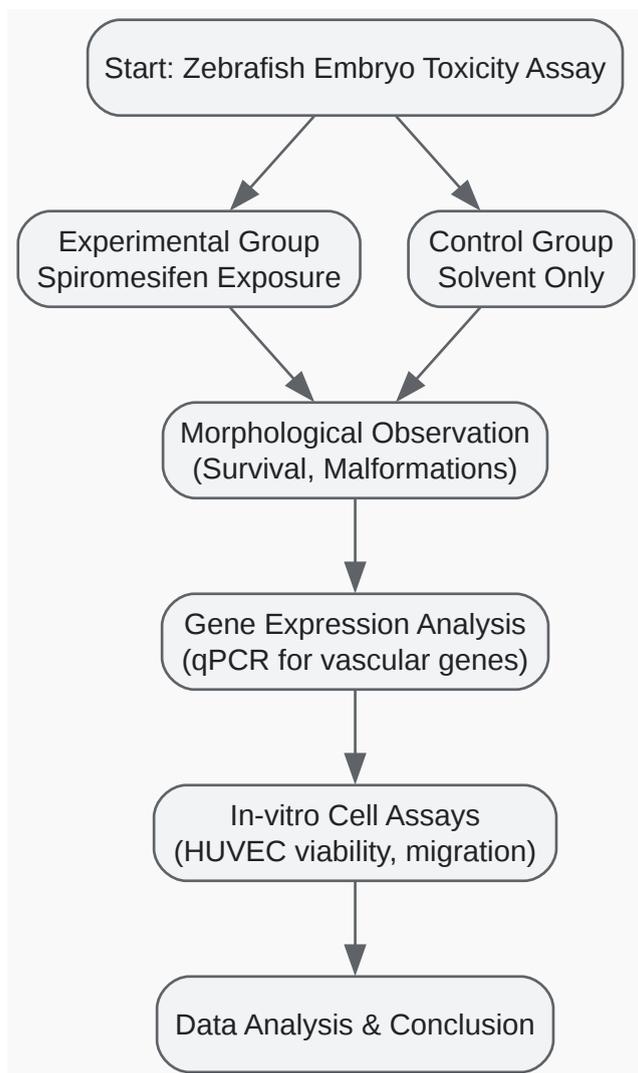
- **Field Trial:** Crops are cultivated according to standard agricultural practices. The pesticide is applied at the recommended rate and sometimes at a higher rate. Samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 14 days) after the final application.
- **Laboratory Analysis:**
 - **Extraction:** The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used. Samples are homogenized and extracted with acetonitrile.
 - **Quantification:** Residues are analyzed and quantified using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
- **Data Calculation:**
 - **Dissipation Half-life:** Calculated using first-order kinetic models.
 - **Risk Assessment:** The Theoretical Maximum Daily Intake (TMDI) is calculated using the maximum residue level and average food consumption data. This value is compared to the Acceptable Daily Intake (ADI). A risk quotient (%ADI) below 100% indicates acceptable risk.

Assessment of Vascular Developmental Toxicity in Zebrafish

This methodology was used to investigate **spiromesifen**'s toxicity to aquatic organisms [5].

- **Organism and Exposure:** Transgenic zebrafish embryos are used. They are exposed to various concentrations of **spiromesifen** dissolved in a solvent, with a control group exposed to solvent only.
- **Morphological Observation:** Embryos are observed under a microscope for survival rates and visible malformations.
- **Biochemical and Molecular Analysis:**
 - **Gene Expression:** The expression of genes related to vascular development is analyzed using quantitative real-time PCR (qPCR).
 - **Cell Studies:** Human Umbilical Vein Endothelial Cells are used to assess cell viability, proliferation, and migration after **spiromesifen** exposure.
 - **Pathway Analysis:** Protein levels in key signaling pathways are examined via Western blotting.

The experimental workflow for this assessment can be visualized as follows:



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Evaluation of Sterilizing Effects on Mosquitoes

This protocol assesses the sublethal impacts of **spiromesifen** on insect physiology and reproduction [6].

- **Larval Bioassay:** Late instar larvae are exposed to a range of concentrations of **spiromesifen** to determine the lethal concentration that kills 50% of the population.
- **Sublethal Exposure:** A separate group of larvae is exposed to the previously determined LC₅₀.
- **Biochemical Analysis:** After exposure, larvae are analyzed for changes in carbohydrate, lipid, and protein content. Oxidative stress markers are also measured.
- **Adult Reproductive Assessment:** Adults that emerge from exposed larvae are assessed for fecundity and fertility to determine the sterilizing effect.

Comparative Efficacy with Other Pest Control Methods

Spiromesifen is often used in combination with other agents. Research shows that its interaction with biological controls can be complex and depends on the specific combination.

Control Agent	Type	Nature of Interaction with Spiromesifen	Outcome & Significance
Cordyceps farinosa	Entomopathogenic Fungus	Variable: Antagonism or synergism depending on concentration ratio.	Demonstrates potential for combined use, but ratios must be optimized to avoid reduced efficacy [7].
Beauveria bassiana	Entomopathogenic Fungus	Additive	Co-application can increase the speed of pest kill, offering a viable Integrated Pest Management strategy [7].

Key Conclusions for Professionals

- **Consumer and Mammalian Safety:** Regulatory and scientific data consistently show that **spiromesifen** residues in food pose a low dietary risk to humans, supporting its established tolerances [1] [2] [3].
- **Environmental and Non-Target Risks:** The primary safety concerns involve non-target organisms. Sublethal effects on honeybee guts [4] and developmental toxicity in zebrafish [5] highlight the need for careful environmental consideration.
- **Resistance and Integrated Management:** **Spiromesifen** remains a valuable chemical due to its unique mode of action. Its ability to act synergistically with certain entomopathogenic fungi [7] and its efficacy against pests resistant to other insecticides [6] make it a strong candidate for rotation or combination within IPM programs.

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